molecular formula C18H23NO2 B11310976 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide

Katalognummer: B11310976
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: LBMXVMSTNHOCMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the radical bromination of a precursor compound, followed by a series of reactions including phosphonation and desilylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the furan ring or the phenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide involves its interaction with specific molecular targets. The furan ring and the phenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide is unique due to its specific combination of the furan ring, the 3,4-dimethylphenyl group, and the N-propylpropanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C18H23NO2

Molekulargewicht

285.4 g/mol

IUPAC-Name

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide

InChI

InChI=1S/C18H23NO2/c1-4-11-19-18(20)10-8-16-7-9-17(21-16)15-6-5-13(2)14(3)12-15/h5-7,9,12H,4,8,10-11H2,1-3H3,(H,19,20)

InChI-Schlüssel

LBMXVMSTNHOCMT-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)CCC1=CC=C(O1)C2=CC(=C(C=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.